molecular formula C12H13NO9 B013785 4-Nitrophenyl beta-D-glucopyranosiduronic acid CAS No. 10344-94-2

4-Nitrophenyl beta-D-glucopyranosiduronic acid

Cat. No. B013785
CAS RN: 10344-94-2
M. Wt: 315.23 g/mol
InChI Key: QSUILVWOWLUOEU-GOVZDWNOSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl β-D-glucopyranosiduronic acid involves the alkaline hydrolysis of methyl (p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid) uronate. This precursor is prepared through the condensation of methyl 1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronate and p-nitrophenol in the presence of acetonitrile and freshly prepared silver oxide (Kato et al., 1960).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl β-D-glucopyranosiduronic acid is characterized by the presence of the nitrophenyl group attached to the glucopyranosiduronic acid moiety. This structure has been further elucidated through synthesis and ORD/CD spectra analysis, aiding in understanding the stereochemistry of its anomers (Kiss & Burkhardt, 1970).

Scientific Research Applications

  • Assay of β-Glucuronidase Activity : Kato et al. (1960) demonstrated that p-Nitrophenyl β-D-glucopyranosiduronic acid is a promising substrate for assaying β-glucuronidase activity, offering a constant reaction velocity and a linear relationship with enzyme concentrations (Keitaro Kato et al., 1960).

  • Potential Anti-Inflammatory Agents : Watt et al. (2002) indicated that 4-nitrophenyl glycosides of hyalobiuronic acid and chondrosine, including compounds like 4-Nitrophenyl β-D-glucopyranosiduronic acid, show potential as anti-inflammatory agents (D. Watt, K. Clinch, & G. Slim, 2002).

  • Measuring Hemicellulolytic α-Glucuronidase Activity : Studies by Biely et al. (2000) developed an assay that accurately measures hemicellulolytic α-glucuronidase activity by coupling α-glucuronidase-catalyzed formation of 4-nitrophenyl β-D-xylopyranoside with efficient hydrolysis by β-xylosidase (P. Biely et al., 2000).

  • Studying Catalysis of β-Glucuronidase : Research by Wang and Touster (1972) revealed that β-glucuronidase catalyzes the hydrolysis of substituted phenyl-β-D-glucopyranosiduronic acids, with the pH optimum shifting towards higher values, involving a rate-determining proton transfer in the catalytic steps (C. Wang & O. Touster, 1972).

  • Quantitation in Biological Samples : Almási et al. (2006) developed a simple and rapid ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates, including 4-Nitrophenyl β-D-glucopyranosiduronic acid, in biological samples like rat small intestine perfusions (A. Almási, E. Fischer, & P. Perjési, 2006).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUILVWOWLUOEU-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209670
Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
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Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl beta-D-glucopyranosiduronic acid

CAS RN

10344-94-2, 60833-84-3
Record name p-Nitrophenyl β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10344-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylglucuronide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14
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Record name p-nitrophenyl β-D-glucopyranosiduronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Moreno León - 2022 - repository.udca.edu.co
… the peptides and the cell membrane ligands of the bacteria Escherichia coli (N-acetyl-alpha-neuraminic acid), Salmonella enterica (4-nitrophenyl beta- Dglucopyranosiduronic acid) …
Number of citations: 2 repository.udca.edu.co

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